molecular formula C9H11NO3 B12978124 3-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid

3-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid

Cat. No.: B12978124
M. Wt: 181.19 g/mol
InChI Key: HUMCCLYBYKLKQT-UHFFFAOYSA-N
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Description

3-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of pyridine, characterized by a methyl group at the first position, a keto group at the sixth position, and a propanoic acid moiety at the third position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid typically involves the condensation of 1-methyl-6-oxo-1,6-dihydropyridine with a suitable propanoic acid derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Commonly, the reaction is performed in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Typically, the industrial synthesis involves the use of high-purity starting materials and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted propanoic acids.

Scientific Research Applications

3-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and metabolic disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Additionally, it may modulate oxidative stress pathways, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a propanoic acid moiety.

    1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Differing by the position of the keto group and the presence of a carboxylic acid group.

    1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyridin-2-one: A boronic acid derivative with a different functional group.

Uniqueness

3-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyridine ring, keto group, and propanoic acid moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-(1-methyl-6-oxopyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H11NO3/c1-10-6-7(2-4-8(10)11)3-5-9(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)

InChI Key

HUMCCLYBYKLKQT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)CCC(=O)O

Origin of Product

United States

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